molecular formula C6H9BrF3NO2 B6199421 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide CAS No. 2680528-14-5

2-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide

Cat. No.: B6199421
CAS No.: 2680528-14-5
M. Wt: 264
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Description

2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group, with the hydrobromide salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Formation of the Hydrobromide Salt: The final step involves converting the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can provide structural rigidity and proper orientation for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyrrolidine
  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrobromide offers enhanced solubility and stability due to its hydrobromide salt form. This makes it more suitable for applications requiring high solubility in aqueous environments. Additionally, the presence of both the trifluoromethyl group and the carboxylic acid group provides a unique combination of electronic and steric effects, making it a versatile building block in synthetic chemistry.

Properties

CAS No.

2680528-14-5

Molecular Formula

C6H9BrF3NO2

Molecular Weight

264

Purity

95

Origin of Product

United States

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